3-(4-Chlorophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one
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Overview
Description
3-(4-Chlorophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique structure, may exhibit specific interactions and activities that are of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution reaction where a 4-chlorophenyl group is introduced to the quinazolinone core.
Attachment of the 2,6-Dichlorobenzylthio Group: This is usually done through a nucleophilic substitution reaction where the thiol group reacts with a 2,6-dichlorobenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazolinone core or the chlorophenyl groups, potentially leading to dechlorination.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives or reduced quinazolinone cores.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of chlorinated aromatic rings.
Enzyme Inhibitors: May act as inhibitors for specific enzymes involved in disease pathways.
Medicine
Anticancer Agents: Potential use in the development of anticancer drugs due to its structural similarity to known anticancer quinazolinones.
Anti-inflammatory Agents: Possible application in the development of anti-inflammatory drugs.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chlorinated aromatic rings and the quinazolinone core suggests potential interactions with biological macromolecules, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylquinazolinones: Compounds with similar quinazolinone cores but different substituents.
Dichlorobenzylthioquinazolinones: Compounds with similar dichlorobenzylthio groups but different cores.
Uniqueness
3-(4-Chlorophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one is unique due to the combination of the 4-chlorophenyl group and the 2,6-dichlorobenzylthio group on the quinazolinone core. This unique structure may confer specific biological activities and interactions that are not observed in other similar compounds.
Properties
CAS No. |
476484-66-9 |
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Molecular Formula |
C21H13Cl3N2OS |
Molecular Weight |
447.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H13Cl3N2OS/c22-13-8-10-14(11-9-13)26-20(27)15-4-1-2-7-19(15)25-21(26)28-12-16-17(23)5-3-6-18(16)24/h1-11H,12H2 |
InChI Key |
OLNOZMYFBVFPNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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